4-Ethyl-5-fluoro-2,3-dihydroinden-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3 |
InChI Key |
WFNXWFUGNONRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1CCC2=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 5 Fluoro 2,3 Dihydroinden 1 One
General Synthetic Approaches to the 2,3-Dihydroinden-1-one Scaffold
The 2,3-dihydroinden-1-one, or indanone, framework is a key structural motif in a variety of biologically active compounds and serves as a valuable intermediate in organic synthesis.
Historical Perspectives on Indanone Synthesis
The synthesis of 1-indanone (B140024) derivatives has a rich history, with initial reports dating back to the 1920s. Early methods primarily relied on intramolecular cyclization reactions, a theme that continues to dominate modern synthetic approaches. The foundational strategies for constructing the indanone core have been refined over the decades to improve yields, expand substrate scope, and incorporate more environmentally benign procedures.
Friedel-Crafts Acylation Strategies for Cyclization
The most prevalent method for synthesizing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. youtube.com This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, facilitated by a Lewis or Brønsted acid catalyst.
Historically, strong acids such as aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and sulfuric acid have been employed in stoichiometric amounts to promote this cyclization. youtube.comcsbsju.edu While effective, these classical methods often require harsh reaction conditions and can generate significant waste.
More contemporary approaches have focused on the development of catalytic systems to render the Friedel-Crafts acylation more efficient and environmentally friendly. These include the use of metal triflates, such as terbium triflate (Tb(OTf)₃), which can catalyze the cyclization of 3-arylpropionic acids at high temperatures. nih.gov Niobium pentachloride (NbCl₅) has also been utilized as a catalyst for the one-pot synthesis of 1-indanones from aromatic substrates and α,β-unsaturated carboxylic acids.
Below is a table summarizing various catalytic systems used in the intramolecular Friedel-Crafts acylation for indanone synthesis:
| Catalyst | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| AlCl₃ | Phenylpropionic acid chloride | Benzene (B151609) | 90% | nih.gov |
| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C | Up to 74% | nih.gov |
| NbCl₅ | Aromatic substrate, 3,3-dimethylacrylic acid | Varies | Up to 78% | |
| Metal triflates in ionic liquids | 3-Arylpropanoic acids | Microwave irradiation | Good |
Alternative Cyclization Reactions for Dihydroinden-1-one Formation
While Friedel-Crafts acylation remains a cornerstone of indanone synthesis, several alternative cyclization strategies have been developed. The Nazarov cyclization, a conrotatory electrocyclic reaction of divinyl ketones, can be employed to construct the five-membered ring of the indanone system. csbsju.edu
Transition-metal-catalyzed ring-closing reactions have also emerged as a powerful tool for the synthesis of indanones. csbsju.edu Furthermore, cascade reactions, which involve a series of intramolecular transformations, can provide rapid access to complex indanone structures. sigmaaldrich.com One such example is the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA), which proceeds through an initial intermolecular Friedel-Crafts alkylation followed by an intramolecular acylation. csbsju.edu
Targeted Synthesis of 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one
The synthesis of the specifically substituted this compound requires a strategic approach to introduce the ethyl and fluoro groups onto the indanone core with the correct regiochemistry.
Strategies for Regioselective Ethyl Group Introduction
The introduction of the ethyl group at the C4 position of a 5-fluoro-1-indanone (B1345631) precursor is a key challenge. The regiochemical outcome of an electrophilic substitution reaction on the aromatic ring of 5-fluoro-1-indanone is governed by the directing effects of the existing substituents. The fluorine atom at C5 is an ortho-, para-director, meaning it activates the positions ortho (C4, C6) and para (not available) to it for electrophilic attack. youtube.comcsbsju.edulibretexts.org Conversely, the carbonyl group of the indanone ring is a deactivating meta-director. youtube.comcsbsju.edulibretexts.org
The interplay of these opposing effects suggests that electrophilic substitution, such as a Friedel-Crafts alkylation with an ethylating agent (e.g., ethyl bromide and a Lewis acid), would likely lead to a mixture of products, with substitution at both the C4 and C6 positions. Achieving high regioselectivity for the desired C4-ethylated product would therefore likely require a more sophisticated strategy, potentially involving a directed ortho-metalation approach or the use of a starting material where the desired substitution pattern is already established prior to the cyclization to form the indanone ring.
A plausible synthetic route could involve the Friedel-Crafts acylation of a pre-functionalized aromatic precursor, such as 1-ethyl-2-fluorobenzene, with a suitable three-carbon synthon that can undergo subsequent cyclization.
Methodologies for Stereoselective Fluoro Group Incorporation
The synthesis of fluorinated indanones can be achieved through several methodologies. One common approach is to start with a fluorine-containing aromatic compound and then construct the indanone ring, for instance, via an intramolecular Friedel-Crafts reaction of a fluorinated 3-arylpropionic acid. nih.gov The synthesis of 5-fluoro-1-indanone itself has been documented, starting from 3-(3-fluorophenyl)propanoic acid and employing a strong acid like chlorosulfonic acid for the cyclization.
For the stereoselective introduction of a fluorine atom, particularly at a chiral center, more advanced methods are necessary. While the target molecule, this compound, does not possess a stereocenter at the fluorine-bearing carbon, the development of catalytic asymmetric fluorination reactions is a significant area of research in organic chemistry. For instance, the enantioselective α-fluorination of alkyl 1-indanone-2-carboxylates has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral metal catalyst.
A summary of a relevant enantioselective fluorination is presented below:
| Substrate | Fluorinating Agent | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Alkyl 1-indanone-2-carboxylates | NFSI | Europium(III) triflate / chiral pybox ligand | up to 99% |
This type of methodology, while not directly applicable to the synthesis of the title compound, highlights the sophisticated techniques available for the controlled incorporation of fluorine into complex molecules.
Convergent and Linear Synthetic Pathways
The choice between a linear and a convergent synthesis strategy is fundamental in planning the construction of a target molecule. chemistnotes.com Each approach has distinct advantages and disadvantages concerning efficiency, yield, and purification. differencebetween.com
Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise manner, with each step building upon the previous one. chemistnotes.comdifferencebetween.com A plausible linear route to this compound would typically involve the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor. beilstein-journals.orgnih.gov
Step 1: Precursor Synthesis: The synthesis would commence with a commercially available starting material, such as 3-fluorobenzaldehyde.
Step 2: Chain Elongation: The carbon chain could be extended, for instance, through a condensation reaction followed by reduction.
Step 3: Functional Group Introduction: The ethyl group would be introduced onto the aromatic ring.
Step 4: Cyclization: The final key step is an intramolecular Friedel-Crafts cyclization of the corresponding 3-arylpropionyl chloride or acid, often catalyzed by a strong acid like polyphosphoric acid or a Lewis acid like aluminum chloride, to form the five-membered ketone ring. guidechem.com
For this compound, a convergent strategy could involve:
Fragment A Synthesis: Preparation of a substituted aromatic piece, such as 1-bromo-4-ethyl-5-fluorobenzene.
Fragment B Synthesis: Independent preparation of a three-carbon synthon suitable for coupling, such as a protected propanoic acid derivative.
Fragment Coupling: Combining Fragment A and Fragment B through a cross-coupling reaction (e.g., Suzuki or Grignard coupling).
Final Cyclization: Deprotection and cyclization to yield the target indanone.
Convergent synthesis is often preferred for complex molecules as it allows for parallel work and can simplify the purification of intermediates. fiveable.me
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | The target molecule is assembled in a sequential, step-by-step manner from starting materials. chemistnotes.com | Straightforward planning; simpler individual reactions. | Overall yield drops significantly with each step; failures in late stages are costly. differencebetween.comwikipedia.org |
| Convergent | Key pieces of the target molecule are synthesized independently and then combined at a later stage. chemistnotes.com | Higher overall yield; allows for parallel synthesis of fragments; easier to purify intermediates. chemistnotes.comfiveable.me | Requires more complex planning for fragment coupling; compatibility of fragments is crucial. |
Advanced Synthetic Techniques Relevant to this compound
Modern organic synthesis offers a variety of advanced techniques that can be applied to the preparation of indanones, enabling greater control over structure and chirality.
Catalytic Hydrogenation in Related Indanone Syntheses
Catalytic hydrogenation is a powerful tool in organic synthesis and can be applied to the formation of the indanone core. While the primary route to the target compound may involve Friedel-Crafts cyclization, an alternative pathway could involve the synthesis of an unsaturated precursor, 4-ethyl-5-fluoro-1H-inden-1-one. This indenone could then be reduced to the desired 2,3-dihydroinden-1-one.
This method is well-documented for related structures. For example, certain 1-indanone derivatives are prepared by the hydrogenation of precursors like ferulic acid in the presence of a Palladium-on-carbon (Pd/C) catalyst, which reduces a carbon-carbon double bond prior to cyclization. beilstein-journals.orgnih.gov In other cases, an existing indenone can be selectively hydrogenated. An efficient synthesis of chiral 3-arylindanones has been developed via the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones, demonstrating the utility of this reaction for creating saturated indanone rings. researchgate.net
Asymmetric Synthesis Approaches for Chiral Indanone Derivatives
While this compound is an achiral molecule, the synthesis of chiral indanone derivatives is of significant interest. rsc.org Several advanced catalytic methods have been developed for this purpose. These techniques could be applied to produce chiral analogues of the target compound where a substituent at the 2- or 3-position creates a stereocenter.
Asymmetric Reductive-Heck Reaction: An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. capes.gov.br
Rhodium-Catalyzed Asymmetric 1,4-Addition: This method allows for the enantioselective synthesis of chiral 3-aryl-1-indanones through an intramolecular 1,4-addition process. acs.orgacs.org Using a chiral ligand such as MonoPhos, this protocol provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. acs.orgacs.org
Iridium-Catalyzed Asymmetric Hydrogenation: As mentioned previously, the asymmetric hydrogenation of prochiral indenones using iridium catalysts is a direct method for producing chiral indanones with high enantiomeric excess. researchgate.net
These methods represent the state-of-the-art in creating optically active indanone frameworks, which are valuable building blocks in medicinal chemistry. oaepublish.com
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers significant advantages in terms of synthetic efficiency and molecular diversity. nih.gov
While a specific MCR for this compound is not prominently described, the principles of MCRs can be applied to generate libraries of structurally diverse indanones. For instance, a one-pot synthesis of 3-amino alkylated indoles has been achieved via a three-component Mannich-type reaction, showcasing the power of MCRs in building complexity quickly. rsc.org A hypothetical MCR for an indanone library could involve the reaction of a substituted benzaldehyde, an amine, and a suitable C3-building block to rapidly generate a variety of functionalized indanone precursors.
Purification and Isolation Protocols for Synthesized Indanone Compounds
The purification and isolation of the final indanone product are critical steps to ensure high purity. Standard laboratory techniques are typically employed, often in combination.
Crystallization: This is a common method for purifying solid indanone compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize. Rinsing the resulting crystals with a small amount of cold solvent can further remove impurities. nih.gov Slow evaporation of a dilute solution is another effective crystallization technique. nih.gov For some indanones, crystallization from ethanol (B145695) has been reported to be effective. orgsyn.org
Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. The crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. google.comacs.org A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to move the components down the column at different rates, allowing for their separation. google.com
Distillation: For liquid indanones or those with sufficient volatility and thermal stability, distillation can be an effective purification method. google.com Steam distillation is a milder option that can be used for compounds that are sensitive to high temperatures, as it allows for distillation at temperatures below the compound's normal boiling point. orgsyn.org
The choice of method depends on the physical properties of the indanone (solid vs. liquid, thermal stability) and the nature of the impurities.
| Purification Technique | Description | Typical Application |
| Crystallization | Separation of a pure solid from a solution based on differences in solubility. | Purification of solid indanones from soluble impurities. nih.gov |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). acs.org | Purification of solid or liquid indanones from impurities with different polarities. google.com |
| Distillation | Separation of liquids based on differences in boiling points. Includes steam distillation for heat-sensitive compounds. orgsyn.org | Purification of thermally stable, volatile liquid indanones. google.com |
Chemical Transformations and Derivatization of 4 Ethyl 5 Fluoro 2,3 Dihydroinden 1 One
Reactivity of the Carbonyl Group
The ketone functionality in 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one is a key site for various chemical reactions, enabling the introduction of diverse structural motifs.
Nucleophilic Additions
The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This allows for the formation of a variety of addition products. For instance, reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. Similarly, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 4-ethyl-5-fluoro-2,3-dihydroinden-1-ol.
Condensation Reactions (e.g., Claisen-Schmidt variants)
The α-protons to the carbonyl group in the five-membered ring exhibit enhanced acidity, making them susceptible to deprotonation by a base. This enables the indanone to act as a nucleophile in condensation reactions. In Claisen-Schmidt type condensations, this compound can react with aromatic aldehydes in the presence of an acid or base catalyst to form α,β-unsaturated ketone derivatives. These reactions expand the conjugated system and are valuable for synthesizing compounds with potential applications in materials science and medicinal chemistry.
Electrophilic and Nucleophilic Aromatic Substitution on the Indene Ring
The benzene (B151609) ring of the indanone system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): The ethyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group due to the interplay of its inductive and resonance effects. The carbonyl group is a deactivating, meta-directing group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regioselectivity of these reactions on the this compound ring will be a result of the combined directing effects of these three substituents.
Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. wikipedia.org However, the presence of electron-withdrawing groups can make the ring susceptible to NAS. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom, being a halogen, can act as a leaving group. The rate of NAS reactions is often enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The order of reactivity for halogens as leaving groups in NAS is typically F > Cl > Br > I. masterorganicchemistry.com
Functional Group Interconversions of Ethyl and Fluoro Substituents
The ethyl and fluoro groups on the aromatic ring can be chemically modified to introduce further diversity. The ethyl group can potentially be oxidized at the benzylic position to afford a ketone or a carboxylic acid under appropriate conditions. The fluoro group, as mentioned, can be a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functionalities like amines, alkoxides, or thiols. wikipedia.orgmasterorganicchemistry.com
Ring-Opening and Ring-Expansion Reactions of the Indanone System
The five-membered ring of the indanone system can undergo ring-opening or ring-expansion reactions under specific conditions. For instance, certain oxidative cleavage reactions can open the five-membered ring to yield dicarboxylic acid derivatives. Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could potentially be employed to convert the five-membered ring into a six-membered ring, leading to the formation of substituted tetralone derivatives. Photochemical reactions can also induce ring expansions of cyclic ketones. rsc.org Additionally, furan (B31954) ring opening reactions are a known method in organic synthesis for creating diverse functional groups. rsc.org
Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The chemical tractability of this compound makes it a valuable starting material for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying the different parts of the molecule—the carbonyl group, the aromatic ring, and the substituents—researchers can explore how these changes affect the biological activity of the resulting compounds. For example, a variety of amines can be introduced via reductive amination of the carbonyl group, or different substituents can be introduced onto the aromatic ring through the reactions described above.
Below is a table summarizing potential derivatization reactions of this compound:
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) or Organolithium (R-Li) | Tertiary Alcohols |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohols |
| Condensation | Aromatic Aldehydes, Acid or Base Catalyst | α,β-Unsaturated Ketones |
| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro-substituted Indanones |
| Halogenation (EAS) | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Halo-substituted Indanones |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH, RO⁻, RS⁻) | Substituted Indanones (F replaced) |
| Ring Expansion | e.g., Diazomethane, Lewis Acid | Substituted Tetralones |
Structural Elucidation and Advanced Analytical Characterization of 4 Ethyl 5 Fluoro 2,3 Dihydroinden 1 One
Spectroscopic Analysis for Comprehensive Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS), a complete picture of the connectivity and electronic environment of 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one can be assembled.
NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure. While specific spectral data for this exact compound is not publicly available, expected chemical shifts and coupling patterns can be inferred from data for closely related compounds such as 5-fluoro-2,3-dihydroinden-1-one and other fluorinated indanones. nih.govmdpi.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methylene (B1212753) protons of the five-membered ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The protons on the dihydroindenone ring will appear as multiplets.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. youtube.com The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-205 ppm. mdpi.com The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the fluorine and ethyl substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. The aliphatic carbons of the ethyl group and the five-membered ring will be found in the upfield region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected for the fluorine atom. The chemical shift will be indicative of its position on the aromatic ring, and it will likely appear as a multiplet due to coupling with neighboring aromatic protons. In related fluorinated aromatic compounds, ¹⁹F chemical shifts are often reported relative to a standard such as CFCl₃. colorado.edu Studies on similar fluorinated compounds have shown that the fluorine signal can be influenced by the electronic nature of adjacent substituents. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 7.8 | m | J(H,H), J(H,F) |
| ¹H (CH₂-ethyl) | 2.6 - 2.9 | q | J(H,H) ≈ 7 |
| ¹H (CH₃-ethyl) | 1.1 - 1.4 | t | J(H,H) ≈ 7 |
| ¹H (CH₂-ring) | 2.5 - 3.2 | m | J(H,H) |
| ¹³C (C=O) | 190 - 205 | s | |
| ¹³C (C-F) | 155 - 165 | d | ¹J(C,F) ≈ 240-250 |
| ¹³C (Aromatic) | 110 - 150 | m | J(C,F), J(C,H) |
| ¹³C (Aliphatic) | 15 - 40 | m | |
| ¹⁹F | -110 to -120 | m | J(F,H) |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of 5-fluoro-2,3-dihydro-1H-inden-1-one, a closely related structure, shows characteristic absorption bands that can be extrapolated to the target molecule. nist.gov
The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group and the five-membered ring will be observed just below 3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong band in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ketone) | 1680 - 1710 (Strong) | 1680 - 1710 (Weak) |
| Aromatic C-H | > 3000 (Medium) | > 3000 (Strong) |
| Aliphatic C-H | < 3000 (Medium) | < 3000 (Medium) |
| Aromatic C=C | 1600 - 1450 (Medium-Weak) | 1600 - 1450 (Strong) |
| C-F | 1250 - 1000 (Strong) | 1250 - 1000 (Weak) |
High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. nih.govnih.gov For this compound (C₁₁H₁₁FO), the exact mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to several decimal places, making it possible to distinguish between compounds with the same nominal mass but different elemental compositions. The observation of the molecular ion peak with the calculated exact mass would provide strong evidence for the proposed structure. Fragmentation patterns observed in the mass spectrum can also offer further structural insights.
Interactive Data Table: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| C₁₁H₁₁FO | 178.0800 | [M+H]⁺ = 179.0873 |
X-ray Crystallographic Investigations of Dihydroinden-1-one Compounds
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and conformational details. nih.gov While a crystal structure for this compound is not available, analysis of published crystal structures of related dihydroinden-1-one derivatives can provide valuable insights into the expected molecular geometry. mdpi.comresearchgate.net
The bond lengths and angles within the 2,3-dihydroinden-1-one scaffold are well-established from various crystallographic studies. The fused benzene (B151609) ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system. The five-membered ring will adopt a non-planar conformation. The carbonyl C=O bond length is typically around 1.21-1.23 Å. The C-F bond length on the aromatic ring is expected to be approximately 1.35 Å. The bond angles within the aromatic ring will be close to 120°, while the angles in the five-membered ring will be closer to the tetrahedral angle of 109.5°, with some deviation due to ring strain.
Interactive Data Table: Expected Bond Parameters for the Dihydroinden-1-one Scaffold
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C=O | 1.21 - 1.23 | C-C(O)-C | ~125 |
| Aromatic C-C | 1.38 - 1.40 | Aromatic C-C-C | ~120 |
| Aliphatic C-C | 1.52 - 1.55 | Aliphatic C-C-C | ~104-106 |
| C-F | ~1.35 |
Elucidation of Supramolecular Assembly and Intermolecular Interactions
The supramolecular assembly of a crystalline solid is dictated by the intricate network of intermolecular interactions. Although a definitive crystal structure for this compound is not available in the reviewed literature, the molecular structure allows for the prediction of several key interactions that would govern its crystal packing. These interactions are inferred from studies on other fluorinated organic molecules and substituted indanones.
The primary intermolecular forces expected to play a role in the supramolecular structure of this compound include:
Hydrogen Bonding: The presence of a carbonyl group (C=O) makes the oxygen atom a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it can form weak C-H···O hydrogen bonds with neighboring molecules.
π-π Stacking: The aromatic benzene ring of the indanone core is electron-rich and can participate in π-π stacking interactions with adjacent molecules. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature and steric hindrance of the substituents.
Fluorine-Mediated Interactions: The fluorine atom introduces the possibility of specific intermolecular contacts. These can include:
C-H···F Interactions: Weak hydrogen bonds can form between the fluorine atom and hydrogen atoms of neighboring molecules.
F···F Interactions: Short contacts between fluorine atoms of adjacent molecules can also contribute to the stability of the crystal lattice, as observed in the crystal structure of other fluorinated compounds nih.gov.
A hypothetical model for the supramolecular assembly might involve layers of molecules held together by a combination of hydrogen bonds and π-π stacking, with the fluorine-mediated interactions providing additional stability between the layers. The precise nature of these interactions, including bond distances and angles, would require experimental determination through single-crystal X-ray diffraction.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
The purity of this compound and its quantification in complex mixtures can be effectively determined using a variety of chromatographic techniques. The choice of method would depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the matrix, and the need for structural confirmation.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique suitable for routine purity checks and for monitoring the progress of reactions involving this compound. A typical TLC analysis would involve spotting a solution of the compound on a silica (B1680970) gel plate and developing it with a suitable mobile phase. A non-polar stationary phase like silica gel is appropriate given the likely moderate polarity of the compound. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve optimal separation. Visualization could be achieved under UV light due to the aromatic nature of the indanone core.
High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and quantitative analysis, HPLC is the method of choice. A reversed-phase HPLC system would be most appropriate.
| Parameter | Condition |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape. |
| Detector | UV detector set at a wavelength corresponding to the absorbance maximum of the compound's chromophore (likely in the range of 254 nm). |
| Flow Rate | Typically 0.5-1.5 mL/min. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility. |
Table 1: Hypothetical HPLC Conditions for the Analysis of this compound
Gas Chromatography (GC): GC can also be employed for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile.
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5). |
| Carrier Gas | Helium or nitrogen at a constant flow rate. |
| Injector Temperature | Optimized to ensure complete volatilization without degradation (e.g., 250-280 °C). |
| Oven Program | A temperature gradient program would likely be necessary to ensure good separation from any impurities. |
| Detector | A Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural confirmation. |
Table 2: Hypothetical GC Conditions for the Analysis of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, LC-MS/MS offers the highest sensitivity and selectivity. An LC method similar to the one described for HPLC would be coupled to a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be effective for this compound. The selection of specific precursor-to-product ion transitions would allow for highly selective and sensitive quantification, even at very low concentrations chromatographyonline.comnih.govresearchgate.netnih.gov. The analysis of a triazine-indanone metabolite by LC/MS/MS has been reported, suggesting the suitability of this technique for indanone derivatives.
Computational and Theoretical Studies of 4 Ethyl 5 Fluoro 2,3 Dihydroinden 1 One
Framework for Future Quantum Chemical Calculations
Quantum chemical calculations would be essential to elucidate the intrinsic properties of 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one .
Electronic Structure Characterization and Molecular Orbitals
Future density functional theory (DFT) or ab initio calculations would be necessary to characterize the electronic structure. These studies would involve mapping the electron density distribution to understand the influence of the fluorine and ethyl substituents on the indanone core. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, identifying regions susceptible to nucleophilic or electrophilic attack.
Energetic Landscapes and Conformational Preferences
The flexibility of the five-membered ring and the rotation of the ethyl group suggest that This compound can exist in multiple conformations. A comprehensive conformational analysis, likely using computational methods, would be required to identify the most stable, low-energy conformers. This would involve systematically rotating the dihedral angles of the ethyl group and mapping the potential energy surface of the dihydroindenone ring to locate energetic minima.
Prediction of Spectroscopic Parameters
Computational methods could be employed to predict various spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) could forecast the ultraviolet-visible absorption spectra. Calculations of vibrational frequencies would aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F would be invaluable for structural confirmation.
Prospective Reaction Mechanism Studies via Computational Modeling
Computational modeling would be a powerful tool to investigate the synthesis of This compound .
Transition State Analysis for Key Synthetic Steps
For any proposed synthetic route, computational modeling could identify the transition state structures and their corresponding activation energies. This analysis would be crucial for understanding the feasibility of key bond-forming reactions, such as a Friedel-Crafts acylation or subsequent cyclization steps, and could help in optimizing reaction conditions to improve yields and selectivity.
Influence of Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly impact reaction outcomes. Future computational studies would ideally incorporate implicit or explicit solvent models to simulate how the solvent environment affects the stability of reactants, intermediates, and transition states. This would provide a more accurate prediction of reaction kinetics and thermodynamic favorability, guiding the selection of an optimal solvent system for the synthesis of This compound .
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development for Indanone Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for systematically exploring how chemical structure modifications affect a molecule's biological activity. For the indanone scaffold, these studies are crucial for optimizing potency and selectivity against various biological targets. rsc.orgyoutube.com Arylidene indanones, a prominent class of indanone derivatives, are often considered rigid analogs of chalcones and are typically synthesized from 1-indanone (B140024) and various benzaldehydes. rsc.orgresearchgate.net
The core of SAR for indanones lies in identifying which functional groups and substitutions on the indanone ring system and its appended moieties are critical for biological interactions. youtube.com For instance, in a series of indazole-3-carboxamides, SAR studies revealed that the specific regiochemistry of an amide linker was critical for inhibiting calcium influx in mast cells. nih.gov This highlights the importance of the precise spatial arrangement of functional groups, a key concept in SAR.
Pharmacophore modeling distills the complex structural information from SAR studies into a simpler, three-dimensional representation of the essential features required for biological activity. youtube.com A pharmacophore model for a class of compounds like indanones typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their specific spatial relationships. nih.gov For example, a pharmacophore model developed for indeno[1,2-b]indole-type inhibitors of human protein kinase CK2 identified nine common chemical features. nih.gov This model was then successfully used to screen databases for new, structurally diverse compounds with the desired activity, demonstrating the predictive power of pharmacophore models. nih.gov
The development of a pharmacophore for indanone derivatives would involve aligning a set of active compounds and identifying the common features responsible for their activity. Software can then generate a model that describes the key binding features and the distances between them. youtube.com This model serves as a 3D query to find other molecules that are likely to bind to the same target. youtube.com
Table 1: Key SAR Insights for Indanone Derivatives
| Structural Feature | Observation | Implication for Activity |
| Indanone Core | The rigid, 5-membered ring system provides a stable scaffold for presenting functional groups. rsc.orgresearchgate.net | The core structure is essential for orienting substituents for optimal target interaction. |
| Substituents on the Aryl Ring | The type and position of substituents (e.g., methoxy, halogen) on the arylidene portion significantly alter activity. researchgate.net | Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, affecting binding affinity. |
| Linker Chemistry | The nature and regiochemistry of linking groups (e.g., amides) are critical. nih.gov | A specific linker geometry may be required for proper alignment within a target's binding site. |
| Planarity | The planar structure of arylidene indanones allows for effective transmission of electronic effects from substituents to the carbonyl group. rsc.org | Planarity can facilitate stacking interactions (e.g., π–π stacking) with aromatic residues in a protein binding pocket. |
Molecular Docking and Ligand-Target Interaction Predictions (for general biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. researchgate.netnih.gov For the indanone scaffold, docking studies have been instrumental in rationalizing the biological activities observed in laboratory tests and in predicting how newly designed compounds might interact with their targets. researchgate.net
The process involves placing the ligand (e.g., an indanone derivative) into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. nih.gov These studies can reveal specific key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-protein complex. For example, docking studies on a series of indanone derivatives revealed that the fusion of an isoxazole (B147169) nucleus was essential for anti-inflammatory activity. researchgate.net Similarly, docking of indanone-containing spiroisoxazoline derivatives into the active site of cyclooxygenase-2 (COX-2) showed that functional groups like methyl sulfonyl and fluoro groups could form hydrogen bonds, explaining their inhibitory activity. researchgate.net
For a compound like this compound, a molecular docking study would begin by preparing the 3D structure of the molecule and the chosen protein target. The compound would then be docked into the active site, and the resulting poses would be analyzed. The ethyl group at position 4 and the fluoro group at position 5 would be of particular interest. The ethyl group would likely engage in hydrophobic interactions, while the electronegative fluorine atom could participate in hydrogen bonding or other electrostatic interactions.
Table 2: Predicted Interaction Profile for Indanone Scaffolds with Biological Targets
| Interaction Type | Contributing Moiety on Indanone Scaffold | Example Target Residue Interaction |
| Hydrogen Bonding | Carbonyl oxygen, fluoro substituents, hydroxyl groups. researchgate.net | Interacts with amino acid residues like Arginine, Serine, or Tyrosine in the binding site. |
| Hydrophobic Interactions | Fused benzene (B151609) ring, ethyl groups, other alkyl substituents. nih.gov | Interacts with nonpolar residues such as Leucine, Isoleucine, and Valine. |
| π–π Stacking | Aromatic rings of the indanone core and any aryl substituents. nih.gov | Stacks with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
These computational approaches, from SAR and pharmacophore modeling to molecular docking, provide a powerful, synergistic toolkit for drug discovery and development. While specific data for this compound is limited, the extensive research on the broader indanone class provides a solid foundation for predicting its biochemical behavior and guiding future experimental studies.
Research Applications and Biological Activities of Indanone Derivatives in Academic Contexts
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The indanone framework is a cornerstone in the construction of intricate molecular architectures. Its inherent reactivity and structural features allow for a wide range of chemical transformations, making it a valuable precursor in several synthetic pathways.
Precursors for Advanced Organic Materials
While direct research on 4-ethyl-5-fluoro-2,3-dihydroinden-1-one as a precursor for advanced organic materials is not extensively documented, the broader class of fluorinated organic compounds is crucial in materials science. Fluorine's high electronegativity and small atomic radius impart unique properties to organic molecules, such as enhanced thermal stability and altered electronic characteristics. sigmaaldrich.comossila.com Fluorinated building blocks are integral to the synthesis of materials like polytetrafluoroethylene (PTFE), known for its non-stick properties and use in creating carbon fiber composites. sigmaaldrich.com The strategic incorporation of fluorine into organic structures can lead to the development of novel materials with tailored functionalities for applications in electronics and coatings. solvay.com
Building Blocks for Fluorinated Compounds and Analogues
The synthesis of fluorinated organic molecules is a significant area of research, with applications spanning from pharmaceuticals to agrochemicals. solvay.comtcichemicals.com Indanone derivatives containing fluorine, conceptually similar to this compound, serve as important building blocks in this context. The presence of a fluorine atom can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, 5-fluoro-1,3-dioxin-4-ones have been described as versatile building blocks for creating various fluorinated derivatives. rsc.org The synthesis of such fluorinated building blocks often involves specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity and yield. tcichemicals.com The development of new synthetic routes to fluorinated pyrazole (B372694) and pyrimidine (B1678525) derivatives, for example, highlights the ongoing efforts to expand the toolbox of fluorinated building blocks available to chemists. justia.comnih.gov
Exploration in Medicinal Chemistry Research
The structural motif of indanone is present in numerous biologically active compounds, making it a privileged scaffold in medicinal chemistry. Researchers have explored the potential of indanone derivatives in various therapeutic areas, including enzyme inhibition, antimicrobial chemotherapy, and oncology.
Investigation of Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibitors)
Development of Antimicrobial Agents and Their Derivatives
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Indole (B1671886) derivatives, which share a bicyclic aromatic structure with indanones, have been extensively investigated for their anti-infective potential. nih.gov Various indole hybrids have demonstrated significant antibacterial and antifungal activities. nih.gov Similarly, the synthesis of novel porphyrin derivatives, such as 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin, has led to compounds with potent photodynamic antimicrobial activity against clinically important bacteria like MRSA and P. aeruginosa. nih.gov Furthermore, derivatives of 1,2,3-thiadiazole (B1210528) and 1,2,3-selenadiazole have exhibited promising antifungal and antibacterial properties. nih.gov These findings underscore the potential of developing indanone-based compounds as a new class of antimicrobial agents.
Research into Anti-Cancer Compounds and Antitumor Activity
The development of novel anti-cancer agents is a major focus of medicinal chemistry. Fluorinated compounds, in particular, play a significant role in cancer chemotherapy, as the inclusion of fluorine can enhance the pharmacological properties of a drug. nih.gov Numerous studies have highlighted the anti-cancer potential of various fluorinated and heterocyclic compounds. For example, trifluoromethyl-containing thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and shown to possess significant antiproliferative activity against several human cancer cell lines. nih.gov Similarly, derivatives of 1,2,3-thia- and 1,2,3-selenadiazole have demonstrated antitumor activity against a panel of tumor cell lines. nih.gov The discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib), a potent tyrosine kinase inhibitor, further illustrates the importance of the fluorinated indole scaffold in cancer therapy. nih.gov These examples suggest that fluorinated indanone derivatives represent a promising avenue for the design and synthesis of new anti-cancer agents.
Exploration of Neuroprotective Potential of Indanone Derivatives
While no studies were identified for this compound, the indanone scaffold is a key feature in compounds being investigated for neuroprotective effects. Research into various substituted indanone derivatives has shown potential in models of neurodegenerative diseases. acs.orgscilit.comnih.govresearchgate.neteurekaselect.com For instance, certain indanone hybrids have demonstrated significant neuroprotective activity in models of ischemia-reperfusion injury. scilit.comnih.gov These studies often focus on the ability of these compounds to mitigate neuronal cell death and reduce infarct volume, highlighting the therapeutic potential of the core indanone structure. scilit.comnih.gov
Modulation of Specific Biological Pathways and Molecular Targets (e.g., tRXRα-dependent AKT activation)
There is currently no available research linking this compound, or indanone derivatives in general, to the modulation of tRXRα-dependent AKT activation. This specific molecular pathway does not appear as a target in the reviewed literature concerning indanone compounds.
Applications in Material Science Research
The application of this compound in material science has not been specifically documented. However, the broader family of indanone derivatives is recognized for its utility in the development of organic functional materials. nih.gov These applications can include the creation of dyes, fluorophores, and components for Organic Light-Emitting Diodes (OLEDs). nih.gov The potential for these compounds to be used in electronic and optical devices stems from the inherent properties of the indanone core, which can be tuned through chemical modification. nih.gov
Conclusion and Future Research Directions
Summary of Current Academic Research Status on 4-Ethyl-5-fluoro-2,3-dihydroinden-1-one
A thorough review of published academic literature reveals a significant finding: there are currently no dedicated research articles, communications, or extensive datasets specifically characterizing this compound. While public chemical databases may contain entries for structurally similar molecules, such as 1-(2-Ethyl-5-fluoro-2,3-dihydroindol-1-yl)ethanone, the exact indanone remains uncharacterized in scientific literature. nih.gov Its physical properties, spectroscopic data, and chemical reactivity have not been formally documented. This indicates that the compound is likely a novel research chemical, a synthetic intermediate that has not been isolated or studied as a primary subject, or a compound whose research data resides in proprietary industrial databases.
Identification of Key Knowledge Gaps and Unexplored Research Avenues
The absence of dedicated research forms a comprehensive knowledge gap surrounding this compound. This presents a clear opportunity for foundational research to characterize the molecule fully.
Key Knowledge Gaps:
Synthesis and Characterization: No specific, optimized synthetic pathway has been published. Crucial data, including melting point, boiling point, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), are absent.
Physicochemical Properties: Fundamental properties such as solubility, stability, and crystal structure are unknown.
Biological Activity: The compound has not been screened for any biological or pharmacological effects. Its potential as an active agent in any capacity is entirely unexplored.
Chemical Reactivity: While its reactivity can be inferred from the general behavior of indanones, specific reaction kinetics, mechanisms, and the influence of its unique substitution pattern (ethyl and fluoro groups) have not been investigated.
The table below summarizes the unexplored research avenues stemming from these gaps.
| Research Area | Specific Unexplored Avenues |
| Synthetic Chemistry | Development of a de novo synthesis; Optimization of yield and purity; Exploration of stereoselective synthesis. |
| Analytical Chemistry | Full spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS); X-ray crystallography for solid-state structure. |
| Medicinal Chemistry | In-vitro screening against various biological targets (e.g., enzymes, receptors); Cytotoxicity studies on cancer cell lines; Antimicrobial and antiviral assays. |
| Material Science | Investigation of properties as a precursor for polymers or functional materials. |
Prospective Research Directions for Enhanced Synthetic Methodologies
Future research should prioritize the development of an efficient and scalable synthesis for this compound. The indanone scaffold is a well-established structure in organic chemistry, and several general methods can be adapted for this specific target. organic-chemistry.org
The most common and direct approach for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.combeilstein-journals.org A plausible route to the target compound would start with a fluorinated and ethylated benzene (B151609) derivative, which would undergo Friedel-Crafts alkylation followed by cyclization.
Proposed Synthetic Precursor:
3-(3-Ethyl-4-fluorophenyl)propanoic acid
This precursor could be cyclized using a strong acid catalyst. Modern, more environmentally benign methods should be explored to improve upon traditional approaches. mdpi.comnih.gov
| Synthetic Method | Catalyst/Reagent | Advantages |
| Classic Friedel-Crafts | Polyphosphoric acid (PPA), AlCl₃ | Well-established, high conversion. beilstein-journals.org |
| Microwave-Assisted | Metal Triflates (e.g., Tb(OTf)₃) | Reduced reaction times, improved yields, "green chemistry" approach. mdpi.com |
| Cascade Reactions | Lewis Acids (e.g., AlCl₃, SbF₅) | One-pot synthesis from simpler starting materials, increasing molecular complexity efficiently. rsc.org |
| From Meldrum's Acid | Metal Triflates (e.g., Sc(OTf)₃) | Utilizes stable and easily handled precursors. beilstein-journals.orgnih.gov |
Future work could focus on comparing these methods for yield, purity, and scalability. Furthermore, developing a stereoselective synthesis could be a valuable direction if the compound shows promise in chiral biological systems.
Future Investigations into Novel Biological and Chemical Applications of Indanone Derivatives
While the target compound itself is unstudied, the broader class of indanone derivatives is rich with biological and chemical applications. nih.govresearchgate.net These known activities provide a strong rationale for investigating the potential of this compound in similar domains. The presence of a fluorine atom is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net
Potential Areas for Investigation:
Neuroprotective Agents: The indanone core is famously found in Donepezil, a leading drug for the treatment of Alzheimer's disease. nih.govresearchgate.net Future studies could assess the ability of this compound to inhibit cholinesterases or amyloid-beta aggregation. beilstein-journals.orgnih.gov
Anticancer Activity: Numerous indanone derivatives have demonstrated potent cytotoxicity against various human cancer cell lines. beilstein-journals.orgnih.gov The target compound should be screened against a panel of cancer cells to determine any potential antiproliferative effects. mdpi.com
Antimicrobial and Antiviral Agents: Indanones have been identified as having antibacterial, antifungal, and antiviral properties. beilstein-journals.orgnih.gov Research could explore the efficacy of this novel compound against strains of bacteria and various viruses.
Tyrosine Kinase Inhibition: Fluorinated indolinones (a related structure) have been successfully developed as kinase inhibitors for cancer therapy, such as Sunitinib. nih.gov Investigating the potential of this compound to inhibit specific kinases could be a fruitful avenue.
The table below outlines potential applications based on the activities of related indanone structures.
| Application Area | Known Indanone Activity | Rationale for Investigation |
| Anti-Alzheimer's | Cholinesterase inhibition (e.g., Donepezil). nih.gov | The core indanone scaffold is a proven pharmacophore for this target. |
| Oncology | Cytotoxicity against breast, colon, and leukemia cell lines. nih.gov | A common activity for the indanone class; fluorination may enhance potency. |
| Anti-infectives | Activity against various bacteria and viruses. beilstein-journals.orgnih.gov | Broad-spectrum potential is a known feature of some indanone derivatives. |
| Agriculture | Use as insecticides and herbicides. beilstein-journals.orgnih.gov | Potential application in agrochemical development. |
Q & A
Q. How to address conflicting crystallographic and solution-phase conformational data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
